molecular formula C9H20O2S B11468157 5-(Butane-1-sulfinyl)pentan-1-ol

5-(Butane-1-sulfinyl)pentan-1-ol

Cat. No.: B11468157
M. Wt: 192.32 g/mol
InChI Key: LLMNBGGBYHAMMF-UHFFFAOYSA-N
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Description

5-(Butane-1-sulfinyl)pentan-1-ol is an organic compound characterized by the presence of a sulfinyl group attached to a butane chain and a hydroxyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butane-1-sulfinyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-1-ol with butane-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Butane-1-sulfinyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of 5-(Butane-1-sulfinyl)pentanal or 5-(Butane-1-sulfinyl)pentanone.

    Reduction: Formation of 5-(Butane-1-sulfanyl)pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Butane-1-sulfinyl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 5-(Butane-1-sulfinyl)pentan-1-ol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Butane-1-sulfanyl)pentan-1-ol: Similar structure but with a sulfide group instead of a sulfinyl group.

    5-(Butane-1-sulfonyl)pentan-1-ol: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.

    5-(Butane-1-sulfinyl)pentan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the pentane chain.

Uniqueness

5-(Butane-1-sulfinyl)pentan-1-ol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C9H20O2S

Molecular Weight

192.32 g/mol

IUPAC Name

5-butylsulfinylpentan-1-ol

InChI

InChI=1S/C9H20O2S/c1-2-3-8-12(11)9-6-4-5-7-10/h10H,2-9H2,1H3

InChI Key

LLMNBGGBYHAMMF-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)CCCCCO

Origin of Product

United States

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